molecular formula C20H21N3O4 B4424967 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide

Cat. No. B4424967
M. Wt: 367.4 g/mol
InChI Key: FOQAFDRORFHXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide, also known as Boc-Lys(Mtt)-OH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazinyl compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide(Mtt)-OH is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound has been shown to be effective against a wide range of bacterial species, including both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
This compound(Mtt)-OH has been found to exhibit a number of biochemical and physiological effects. In addition to its antimicrobial activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been reported to have a positive effect on insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide(Mtt)-OH is its high purity and stability, which makes it a reliable reagent for use in lab experiments. Additionally, this compound is readily available and relatively inexpensive, making it an attractive option for researchers on a tight budget. However, one limitation of this compound(Mtt)-OH is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide(Mtt)-OH. One area of interest is the development of new antibiotics based on this compound, which could help to address the growing problem of antibiotic resistance. Additionally, further research is needed to fully understand the mechanism of action of this compound(Mtt)-OH, and to explore its potential applications in the treatment of diabetes and other diseases.

Scientific Research Applications

2-(1-benzoyl-3-oxo-2-piperazinyl)-N-(3-methoxyphenyl)acetamide(Mtt)-OH has been widely used in scientific research, particularly in the field of peptide synthesis. This compound is commonly used as a building block for the synthesis of peptides and proteins, due to its ability to protect the lysine side chain during the synthesis process. Additionally, this compound(Mtt)-OH has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-16-9-5-8-15(12-16)22-18(24)13-17-19(25)21-10-11-23(17)20(26)14-6-3-2-4-7-14/h2-9,12,17H,10-11,13H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQAFDRORFHXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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